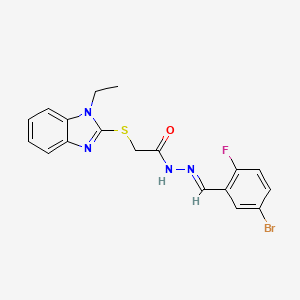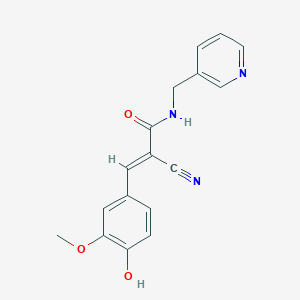![molecular formula C22H16N2O2S3 B11676288 N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B11676288.png)
N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a diphenylacetamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiol with a carbonyl compound in the presence of a base to form the thiazolidinone ring.
Introduction of the Thiophene Moiety: The thiophene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Diphenylacetamide Group: The final step involves the acylation of the thiazolidinone-thiophene intermediate with diphenylacetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiophene moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE can be compared with other thiazolidinone derivatives, such as:
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide: Studied for its antimicrobial properties.
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Investigated for their potential as anticancer agents.
The uniqueness of N-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]-2,2-DIPHENYLACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H16N2O2S3 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H16N2O2S3/c25-20(19(15-8-3-1-4-9-15)16-10-5-2-6-11-16)23-24-21(26)18(29-22(24)27)14-17-12-7-13-28-17/h1-14,19H,(H,23,25)/b18-14- |
InChIキー |
CXOKUAZKWIZFQA-JXAWBTAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C/C4=CC=CS4)/SC3=S |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CS4)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11676211.png)

![3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676228.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11676236.png)
![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676255.png)

![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676269.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11676273.png)
![3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676276.png)
![N-{3-[(2,5-dimethylphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11676285.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11676295.png)
![2-[(2E)-2-{[3,5-Dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}hydrazin-1-YL]-4,6-bis(pyrrolidin-1-YL)-1,3,5-triazine](/img/structure/B11676296.png)
